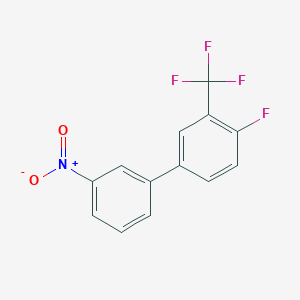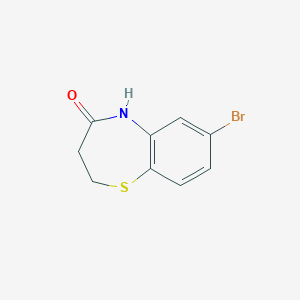
5-Cyclohexyl-3-ethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-ethyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-ethyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is often catalyzed by metal catalysts such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-ethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the oxazole ring by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
5-Cyclohexyl-3-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclohexyl-3-ethyl-1,2-oxazole include other oxazole derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclohexyl-3-ethyl-1,2-oxazole |
InChI |
InChI=1S/C11H17NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
AVQBXRVJZAXRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)

![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)

